![molecular formula C8H11IO2 B2508050 4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 123463-13-8](/img/structure/B2508050.png)

4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

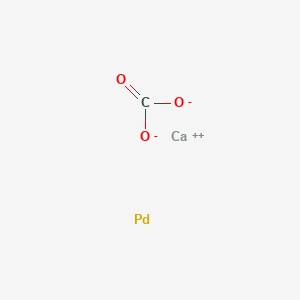

“4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid” is a chemical compound with the molecular formula C₈H₁₁IO₂ . It has a molecular weight of 265.98 . The compound is related to methyl 4-iodobicyclo[2.2.1]heptane-1-carboxylate, which has a similar structure but includes a methyl ester group .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: O=C(O)C12CCC(I)(CC1)C2 . This notation indicates that the molecule consists of a bicyclic heptane structure with an iodine atom and a carboxylic acid group attached .Scientific Research Applications

Stereochemistry and Synthesis

Nametkin Shift and Stereochemistry

The study by Cameron et al. (1994) focuses on the stereochemistry of the Nametkin Shift in compounds like 2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid, which is structurally related to 4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid. They provide evidence for the migration preference of the exo methyl group in this process (Cameron et al., 1994).

Synthesis of Stereostructured Compounds

Palkó et al. (2005) describe the synthesis of stereostructured compounds, such as 3-Amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid Diastereomers, through a series of stereoselective functionalizations (Palkó et al., 2005).

Chemical Reactions and Properties

- Reactions with Levulinic Acid: Stájer et al. (2004) explored reactions of Levulinic Acid with various bicyclo[2.2.1]heptane-2-carboxylic acids, including structural and stereochemical analysis using advanced spectroscopy techniques (Stájer et al., 2004).

Applications in Medicinal Chemistry

- Synthesis and Transport Applications: Christensen et al. (1983) synthesized 3-aminobicyclo[3.2.1]octane-3-carboxylic acids and compared them with bicyclo[2.2.1]heptane-2-carboxylic acid for their specificity to membrane transport systems in tumor and hepatoma cells (Christensen et al., 1983).

Structural Analysis and Molecular Design

Hydrogen-Bonding Pattern Analysis

Lalancette et al. (1997) studied the hydrogen-bonding patterns of similar bicyclic γ-Keto acids, revealing insights into molecular interactions and crystal structures (Lalancette et al., 1997).

Structural Analysis of Amino Acids

Park et al. (2008) conducted an asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, analyzing its structure and potential as a γ-turn mimic in peptides (Park et al., 2008).

properties

IUPAC Name |

4-iodobicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGKFCZHGQKDBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C2)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507969.png)

![1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2507973.png)

![Tetramethyl-[1,4]dioxane-2,6-dione](/img/structure/B2507974.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2507975.png)

![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2507981.png)

![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507987.png)

![ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2507988.png)